molecular formula C13H19NO4 B3873954 methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate CAS No. 18595-32-9

methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate

Cat. No.: B3873954
CAS No.: 18595-32-9
M. Wt: 253.29 g/mol
InChI Key: YTXWVEKQZDTPIF-UHFFFAOYSA-N
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Description

Methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate is an organic compound with a complex structure that includes both ester and amine functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate typically involves the reaction of 3-amino-4-methylbenzoic acid with bis(2-hydroxyethyl)amine in the presence of a suitable esterification agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common esterification agents include methanol and sulfuric acid, which facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods often focus on minimizing waste and ensuring the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate exerts its effects depends on its interaction with molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable for studying biological mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate is unique due to the specific arrangement of its functional groups, which allows it to participate in a diverse range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from similar compounds .

Properties

IUPAC Name

methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-10-3-4-11(13(17)18-2)9-12(10)14(5-7-15)6-8-16/h3-4,9,15-16H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXWVEKQZDTPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00320270
Record name methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-32-9
Record name NSC356833
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-[bis(2-hydroxyethyl)amino]-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00320270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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